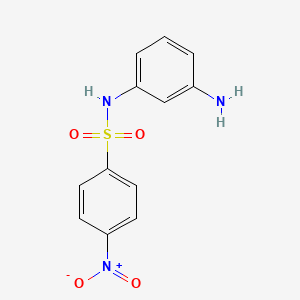

N-(3-aminophenyl)-4-nitrobenzenesulfonamide

Description

N-(3-aminophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and a 3-aminophenyl substituent on the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stability, tunable electronic properties, and bioactivity. The 3-aminophenyl group introduces an electron-donating moiety, which may influence electronic interactions and solubility compared to other substituents.

Properties

Molecular Formula |

C12H11N3O4S |

|---|---|

Molecular Weight |

293.30 g/mol |

IUPAC Name |

N-(3-aminophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H11N3O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H,13H2 |

InChI Key |

FIHIRTMLAHQAQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation Reaction

The core reaction involves the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride by the amino group of 3-aminophenyl compounds. This reaction is generally carried out in the presence of a base such as pyridine or triethylamine, which acts to neutralize the hydrochloric acid generated and promote the reaction. The solvent of choice is typically an aprotic organic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).

-

- Reagents: 3-aminophenyl compound (1 equiv), 4-nitrobenzenesulfonyl chloride (1.1 equiv)

- Base: Pyridine or triethylamine (1.1 equiv)

- Solvent: DCM or THF

- Temperature: Room temperature to slightly elevated (20–40 °C)

- Reaction time: 1–3 hours

-

- Dissolve 3-aminophenyl compound and base in DCM.

- Add 4-nitrobenzenesulfonyl chloride dropwise under stirring.

- Stir the reaction mixture at room temperature for 1 hour.

- Work-up involves washing with dilute acid (e.g., 10% acetic acid) to remove excess base, followed by extraction and drying over MgSO4.

- Evaporation and crystallization from DCM/ethyl acetate mixture yield the sulfonamide intermediate with yields ranging from 46% to over 90% depending on conditions and substrates.

Reduction and Deprotection Steps

In cases where the sulfonamide intermediate contains protected amino groups or other reducible functionalities, selective reduction or deprotection is performed. Palladium-catalyzed hydrogenation is commonly used to reduce nitro groups or to remove benzyl protecting groups under mild conditions.

-

- Catalyst: Pd/C (10%)

- Hydrogen atmosphere (1 atm)

- Solvent: Ethanol or ethyl acetate

- Temperature: Room temperature to 40 °C

- Time: Several hours until completion monitored by TLC or LCMS

Use of Protecting Groups and Solvent Effects

Protecting groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) are employed to protect amino groups during multi-step synthesis to improve selectivity and yield. The choice of solvent significantly affects the purity and yield of the product. Secondary and tertiary alcohols as solvents or co-solvents have been found advantageous for high purity and yield in sulfonamide synthesis.

- Temperature control: The carbamoylation and sulfonylation reactions are preferably carried out between -10 °C and 20 °C to minimize side reactions and improve selectivity.

| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | 3-aminophenyl + 4-nitrobenzenesulfonyl chloride + base (pyridine/TEA) | DCM, THF, MeCN | 20–40 | 46–90 | Reaction time ~1–3 h; base neutralizes HCl byproduct |

| Reduction/Deprotection | Pd/C catalyst, H2 or mild reducing agents | Ethanol, ethyl acetate | RT–40 | >85 | Selective reduction of nitro or protecting groups |

| Use of Protecting Groups | Boc or Cbz protection on amino groups | Secondary/tertiary alcohols | -10 to 20 | >90 | Enhances purity and yield; solvent choice critical |

- The use of aprotic solvents such as tetrahydrofuran, acetonitrile, and dimethylformamide is preferred for sulfonylation reactions due to their ability to dissolve reactants and facilitate nucleophilic substitution.

- Employing secondary or tertiary alcohols as solvents or co-solvents during the reaction or work-up stages improves product separation and purity, achieving purities above 99% with yields exceeding 90%.

- Temperature control is critical; lower temperatures reduce side reactions and improve selectivity, especially in carbamoylation and sulfonylation steps.

- The reaction concentration is typically maintained between 5% and 12% (w/w) for optimal reaction kinetics and manageable viscosity.

- Purification by crystallization from solvent mixtures such as DCM/ethyl acetate is effective in obtaining pure sulfonamide products.

The preparation of N-(3-aminophenyl)-4-nitrobenzenesulfonamide is well-established through the sulfonylation of 3-aminophenyl derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions in aprotic solvents, followed by selective reduction or deprotection steps. Optimization of solvent systems, temperature, and protecting group strategies significantly enhances yield and purity. The methods are scalable and suitable for industrial synthesis, with reported yields ranging from moderate to excellent (46–96%) and purities exceeding 99% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group in N-(3-aminophenyl)-4-nitrobenzenesulfonamide can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(3-aminophenyl)-4-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-aminophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Investigated for its antibacterial properties, similar to other sulfonamide compounds.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The nitro group may also contribute to its activity by undergoing reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Findings:

Substituent Effects on Reactivity: Electron-donating groups (e.g., 3-aminophenyl) may enhance nucleophilicity at the sulfonamide nitrogen, favoring reactions such as acylation or alkylation. In contrast, electron-withdrawing groups (e.g., nitro) deactivate the ring but stabilize the sulfonamide moiety . Aliphatic substituents (e.g., cyclopropylmethyl) enable steric effects, influencing reaction pathways in catalytic processes .

Synthetic Accessibility: N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide is synthesized via nucleophilic substitution using cyclopropylmethylamine and 4-nitrobenzenesulfonyl chloride, followed by column chromatography . Comparable methods may apply to the 3-aminophenyl derivative, though yields could vary due to steric or electronic differences.

Applications :

- Bulky substituents (e.g., naphthalenyl ethyl) are utilized in enantioselective syntheses, highlighting the role of sulfonamides in asymmetric catalysis .

- Chloro and methyl groups (e.g., 3-chloro-4-methylphenyl) are studied for their electronic effects on sulfonamide stability and reactivity .

Physical Properties :

- Melting points vary significantly; for example, cyclopropylmethyl derivatives melt at 114–116°C, while allylated analogs (e.g., N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide) melt at 67–69°C, likely due to differences in crystallinity .

Biological Activity

N-(3-aminophenyl)-4-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an antibacterial agent. This article explores the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, an amino group, and a nitro group attached to a benzene ring. The structural characteristics contribute to its biological reactivity and enhance its efficacy compared to other sulfonamide derivatives. The compound's ability to mimic para-aminobenzoic acid (PABA) is crucial for its antibacterial properties.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis. By acting as a competitive inhibitor, the compound disrupts the folic acid synthesis pathway, which is vital for bacterial growth and proliferation. Additionally, the nitro group may generate reactive intermediates that can damage cellular components, further enhancing its antibacterial activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The compound's effectiveness is attributed to its dual functionality from both the amino and nitro groups, which allows it to interfere with multiple biological pathways in bacteria.

Enzyme Inhibition

The compound has been shown to inhibit not only dihydropteroate synthetase but also carbonic anhydrase. This inhibition can influence biochemical pathways related to pH regulation and fluid balance within bacterial cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits bacterial growth in culture, supporting its potential as an antibacterial agent.

- Pharmacokinetics : The compound exhibits high gastrointestinal absorption, indicating good bioavailability. This property is crucial for oral administration in therapeutic applications.

- Toxicity Assessments : Toxicological studies have shown that this compound has a favorable safety profile with minimal toxicity observed in animal models during repeated dosing regimens .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Target Enzyme | Antibacterial Efficacy |

|---|---|---|---|

| This compound | Inhibits folic acid synthesis | Dihydropteroate synthetase | High |

| 4-Amino-3-nitrobenzenesulfonamide | Inhibits folic acid synthesis | Dihydropteroate synthetase | Moderate |

| 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide | Inhibits cyclin-dependent kinases | CDK enzymes | Variable |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(3-aminophenyl)-4-nitrobenzenesulfonamide?

Answer:

The synthesis typically involves sulfonylation of 3-aminophenylamine with 4-nitrobenzenesulfonyl chloride. Key steps include:

- Reagent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and improve yield .

- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>90% yield reported for analogous sulfonamides) .

- Characterization : Confirm product identity via H NMR (amine proton at δ 5.1–5.3 ppm) and IR (S=O stretches at 1150–1350 cm) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : C NMR identifies aromatic carbons adjacent to nitro (δ 145–150 ppm) and sulfonamide groups (δ 125–130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 308.31) .

- Crystallography :

Advanced: How do reaction conditions influence the selectivity of substitution or acylation reactions involving this sulfonamide?

Answer:

- Substitution Reactions :

- Nucleophilic Aromatic Substitution : Use NaOMe/MeOH at 80°C to target nitro-group para positions. Steric hindrance from the sulfonamide group directs reactivity .

- Acylation : Benzoyl chloride in THF with DMAP catalyst achieves >80% yield. Competitive N- vs. O-acylation is minimized by maintaining anhydrous conditions .

- Mechanistic Insights : DFT calculations (e.g., Gaussian 16) predict transition states, guiding solvent and catalyst selection .

Advanced: What computational approaches are used to predict the bioactivity and binding interactions of this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase). Key metrics: binding energy ≤ -7.0 kcal/mol and RMSD < 2.0 Å .

- QSAR Models :

Advanced: How can researchers resolve discrepancies in crystallographic data or conflicting reactivity reports?

Answer:

- Data Validation :

- Use PLATON (Spek, 2009) to check for missed symmetry or twinning in diffraction data .

- Compare CIF files with analogous sulfonamides (e.g., PubChem entries) to verify bond lengths (S–N: 1.63 Å) and angles .

- Reactivity Conflicts :

- Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Analyze by-products via LC-MS to identify competing pathways .

Advanced: What are the mechanisms underlying enzyme inhibition by this compound?

Answer:

- Enzyme Targeting :

- Dihydropteroate Synthase (DHPS) : The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting folate synthesis. IC values are determined via UV-Vis kinetic assays .

- Carbonic Anhydrase : Nitro group polarization enhances Zn coordination in the active site. Stopped-flow fluorimetry quantifies inhibition constants (K < 50 nM) .

- In Vivo Studies : Murine models show dose-dependent bacterial growth inhibition (ED ~ 10 mg/kg), validated via MIC assays against S. aureus .

Advanced: How can researchers optimize the stability of this compound under varying pH and temperature conditions?

Answer:

- Stability Studies :

- pH Profiling : Use HPLC to monitor degradation (e.g., nitro-group reduction at pH < 3). Optimal stability observed at pH 6–7 .

- Thermal Analysis : TGA/DSC identifies decomposition onset (~200°C). Store at -20°C in amber vials to prevent photodegradation .

- Formulation Strategies : Encapsulation in PLGA nanoparticles improves aqueous solubility (5-fold increase) and prolongs half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.